molecular formula C22H20FN3O5 B2499254 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide CAS No. 946333-60-4

4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Cat. No.: B2499254
CAS No.: 946333-60-4
M. Wt: 425.416
InChI Key: MJGNDXCRSXIAJJ-UHFFFAOYSA-N
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Description

4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C22H20FN3O5 and its molecular weight is 425.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex organic compounds often involves multiple steps, including functionalization, cyclization, and introduction of specific functional groups. Research into similar compounds, such as the synthesis and characterization of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, demonstrates the methodologies that could be applied to synthesize and analyze the structure of the compound (Deng et al., 2014). These methodologies include NMR spectroscopy, X-ray crystallography, and elemental analysis, providing a comprehensive understanding of the molecular structure and electronic distribution.

Pharmacological Potential

Compounds with similar structural motifs have been investigated for their pharmacological properties. For example, the study of certain benzamide derivatives has revealed potential analgesic and anti-inflammatory activities, suggesting a methodology for assessing the biological activity of our compound of interest (Abu‐Hashem et al., 2020). Such research often involves in vitro and in vivo studies to evaluate the interaction of these compounds with biological targets, their efficacy in modulating specific physiological pathways, and their potential therapeutic applications.

Drug Discovery and Development

The detailed study of compounds’ pharmacokinetics and metabolism plays a crucial role in drug discovery and development. For instance, understanding the metabolic pathways, stability, and solubility of similar compounds can inform the optimization of drug candidates for improved bioavailability and therapeutic effect (Zhang et al., 2001). Techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR (LC-NMR) are instrumental in identifying metabolites and understanding the metabolic fate of these compounds in different biological systems.

Properties

IUPAC Name

4-[[2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c23-18-4-2-1-3-15(18)13-31-20-10-26(17(12-27)9-19(20)28)11-21(29)25-16-7-5-14(6-8-16)22(24)30/h1-10,27H,11-13H2,(H2,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGNDXCRSXIAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.